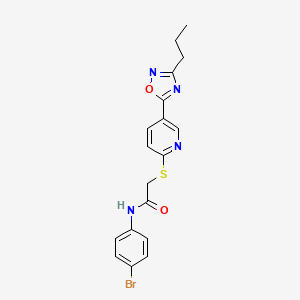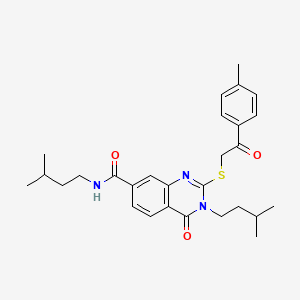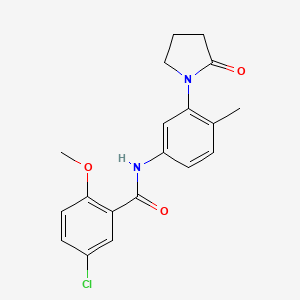
6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C31H28Cl2N4O2 and its molecular weight is 559.49. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Research on similar compounds, such as 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H) ones, has shown potential in antimicrobial activity. These compounds have been synthesized and evaluated for their antibacterial and antifungal properties in vitro (Patel, Patel, & Barat, 2010).
Molecular Interaction Studies
Studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have provided insights into molecular interactions with the CB1 cannabinoid receptor. These findings can be relevant to understanding the binding mechanisms of similar compounds (Shim et al., 2002).
Anti-Inflammatory and Analgesic Properties
Research on 4(3H)-quinazolinone derivatives has revealed potential anti-inflammatory and analgesic properties. This is particularly relevant for compounds with structural similarities, suggesting possible applications in pain management and inflammation control (Farag et al., 2012).
Ultrasound-Assisted Synthesis
Studies have demonstrated the efficient ultrasound-assisted synthesis of quinolinyl chalcones containing a pyrazole group. This method could be applicable to the synthesis of related compounds, providing a potentially more efficient and environmentally friendly production approach (Prasath et al., 2015).
Crystal Structure and Quantum Chemical Studies
Research on novel quinolin-2(1H)-ones, similar in structure, has involved detailed crystal structure analysis and quantum chemical studies. These studies can inform the understanding of the physical and chemical properties of related compounds (Fatma et al., 2017).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazole derivative, while the second intermediate is a quinoline derivative. The pyrazole and quinoline intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "2-chloroaniline", "piperidine", "acetic anhydride", "4-chlorobenzaldehyde", "aniline", "benzene", "sodium hydroxide", "sulfuric acid", "phosphorus oxychloride", "acetic acid", "potassium carbonate", "4-phenylquinoline-2-carboxylic acid" ], "Reaction": [ "Step 1: Synthesis of 5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-amine", "a. React 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide to form ethyl 2-chloro-3-phenylpropanoate.", "b. React ethyl 2-chloro-3-phenylpropanoate with hydrazine hydrate to form 2-chloro-3-phenylpyrazine.", "c. React 2-chloro-3-phenylpyrazine with piperidine and acetic anhydride to form 5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-amine.", "Step 2: Synthesis of 6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinoline", "a. React 4-chlorobenzaldehyde with aniline in the presence of sulfuric acid to form 4-chlorobenzanilide.", "b. React 4-chlorobenzanilide with phosphorus oxychloride to form 4-chlorobenzoyl chloride.", "c. React 4-chlorobenzoyl chloride with 4-phenylquinoline-2-carboxylic acid in the presence of potassium carbonate and benzene to form 6-chloro-3-(4-phenylquinolin-2-yl)quinoline.", "Step 3: Coupling of the Pyrazole and Quinoline Intermediates", "a. React 5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-amine with 6-chloro-3-(4-phenylquinolin-2-yl)quinoline in the presence of acetic acid to form the final product, 6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinoline." ] } | |
CAS番号 |
361170-86-7 |
分子式 |
C31H28Cl2N4O2 |
分子量 |
559.49 |
IUPAC名 |
6-chloro-3-[3-(2-chlorophenyl)-2-(2-piperidin-1-ylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C31H28Cl2N4O2/c32-21-13-14-25-23(17-21)29(20-9-3-1-4-10-20)30(31(39)34-25)26-18-27(22-11-5-6-12-24(22)33)37(35-26)28(38)19-36-15-7-2-8-16-36/h1,3-6,9-14,17,27H,2,7-8,15-16,18-19H2,(H,34,39) |
InChIキー |
SNSWSHMBBXAZIC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



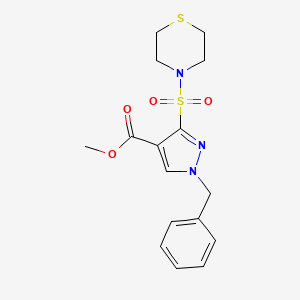

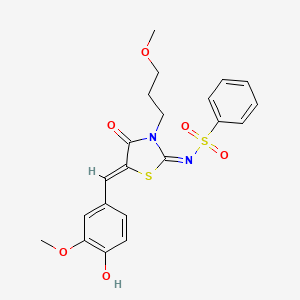
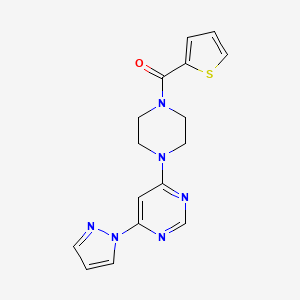
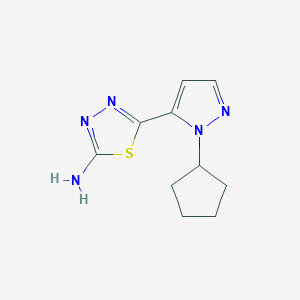
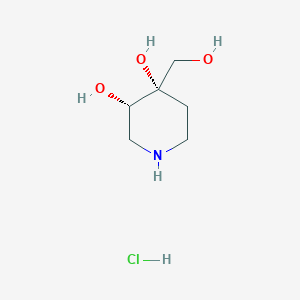
![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2436956.png)
![2-((7-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2436958.png)
![2-[4-[(4-Chlorophenyl)diazenyl]phenyl]-1H-pyrazol-5-one](/img/structure/B2436959.png)

